molecular formula C15H16N2O4S3 B2961670 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097901-96-5

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2961670
CAS No.: 2097901-96-5
M. Wt: 384.48
InChI Key: PKZAWCUBSUFWJA-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a [2,3'-bithiophene] moiety, a hydroxyethyl chain, and a 3,5-dimethyl-1,2-oxazole core. The compound’s structure integrates conjugated thiophene units, which are known for their electronic properties, and a sulfonamide group, which often enhances bioavailability and binding affinity in medicinal chemistry . The hydroxyethyl substituent may improve solubility, while the dimethyl-oxazole ring contributes to steric and electronic modulation.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-7-12(18)14-4-3-13(23-14)11-5-6-22-8-11/h3-6,8,12,16,18H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZAWCUBSUFWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with significant potential in biological applications. This article reviews the biological activity associated with this compound, including its mechanism of action, interactions with biological targets, and relevant case studies that highlight its efficacy.

1. Structural Characteristics

The compound features a bithiophene moiety that contributes to its electronic properties, a hydroxyethyl group that enhances solubility and reactivity, and an oxazole ring which is known for its biological significance. The sulfonamide group is often associated with pharmacological activities.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Molecular Interactions : The bithiophene structure allows for π–π stacking interactions with nucleic acids and proteins, enhancing binding affinity to biological targets.
  • Hydrogen Bonding : The hydroxyethyl and sulfonamide groups facilitate hydrogen bonding, which is crucial for the stability of the compound in biological systems.
  • Redox Activity : The electronic properties of the bithiophene moiety may modulate oxidative stress pathways, influencing cellular signaling.

3. Biological Activities

Research has indicated that compounds similar to this compound exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that oxazole derivatives can possess significant anticancer properties. For instance:

  • A related compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) .

Antimicrobial Properties

Compounds containing sulfonamide groups are often evaluated for their antimicrobial activity:

  • In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Oxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation .

Case Study 1: Anticancer Efficacy

A study on a structurally similar oxazole derivative highlighted its ability to inhibit tumor growth in xenograft models. The compound showed promising results in reducing tumor size by up to 50% compared to control groups within a treatment period of four weeks.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives of the sulfonamide class were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibitory effects at low concentrations, suggesting potential for therapeutic development.

5. Data Summary

Activity Type IC50/Effect Target/Pathway
AnticancerIC50 ~92.4 µMVarious cancer cell lines
AntimicrobialEffective against MRSAGram-positive bacteria
Anti-inflammatoryInhibition of inflammatory pathwaysCytokine signaling pathways

6. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities. Its unique structural features contribute to its interaction with various molecular targets, paving the way for potential applications in drug development.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison with Triazole-Thiones

Feature Target Compound Compounds [7–9] ()
Core Structure 1,2-Oxazole with sulfonamide 1,2,4-Triazole-thione
Key Substituents [2,3'-Bithiophene], hydroxyethyl Sulfonyl, difluorophenyl
IR Signatures SO₂ stretches (1150–1350 cm⁻¹), NH ~3300 cm⁻¹ C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Tautomerism Absent Thione ↔ thiol equilibrium

Bithiophene-Containing Polymers ()

BAI3 and BAI4 in are polymeric near-infrared emitters with extended bithiophene units. Comparisons include:

  • Bithiophene Functionalization: The target compound’s [2,3'-bithiophene] is substituted with a hydroxyethyl group, whereas BAI3/BAI4 feature dodecyl chains and brominated thiophenes. The hydroxyethyl group enhances hydrophilicity, while dodecyl chains promote solubility in nonpolar solvents .
  • Electronic Properties : BAI3/BAI4 exhibit extended conjugation for NIR emission, whereas the target compound’s electronic behavior is likely modulated by the electron-withdrawing sulfonamide and oxazole groups.

Table 2: Comparison with Bithiophene-Based Polymers

Feature Target Compound BAI3/BAI4 ()
Bithiophene Substitution Hydroxyethyl Dodecyl chains, bromine
Core Functionality Sulfonamide, oxazole Diindolo-naphthyridine
Primary Application Potential medicinal chemistry Polymeric NIR emitters
Synthesis Method Likely Stille coupling (inferred) Stille coupling, bromination

Sulfonamide Derivatives in Medicinal Chemistry

Compared to classical sulfonamide drugs like acetazolamide, the target compound’s bithiophene and oxazole moieties may offer unique steric and electronic profiles for targeting membrane-bound enzymes or receptors.

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